molecular formula C10H18O3 B14375608 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one CAS No. 89412-78-2

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one

Cat. No.: B14375608
CAS No.: 89412-78-2
M. Wt: 186.25 g/mol
InChI Key: VKXFRUXSIVKGDM-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one is an organic compound with the molecular formula C10H18O3 This compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one can be achieved through several synthetic routes. One common method involves the oxidation of 2,6-dimethyloct-7-en-2-ol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,6-dihydroxy-2,6-dimethyloct-7-EN-3-ol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyloct-7-en-2-ol: This compound is structurally similar but lacks the ketone group, making it less reactive in certain chemical reactions.

    3,7-Dimethyloct-1-ene-3,7-diol: This compound has a similar carbon backbone but differs in the position and number of hydroxyl groups.

    2,6-Dimethyloct-7-en-2-yl formate: This ester derivative has different chemical properties and applications compared to 2,6-Dihydroxy-2,6-dimethyloct-7-EN-3-one.

Uniqueness

This compound is unique due to the presence of both hydroxyl and ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

89412-78-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2,6-dihydroxy-2,6-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,12-13H,1,6-7H2,2-4H3

InChI Key

VKXFRUXSIVKGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCC(C)(C=C)O)O

Origin of Product

United States

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